molecular formula C11H16O B14719818 (4-Methoxybutyl)benzene CAS No. 10473-01-5

(4-Methoxybutyl)benzene

Cat. No.: B14719818
CAS No.: 10473-01-5
M. Wt: 164.24 g/mol
InChI Key: MHSODUBDFPJKSL-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)benzene is an organic compound with the molecular formula C11H16O. It consists of a benzene ring substituted with a 4-methoxybutyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-methoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxybutylcyclohexane.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(4-Methoxybutyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the effects of alkyl substitution on benzene derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)benzene involves its interaction with various molecular targets The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

    Toluene (Methylbenzene): Similar in structure but with a methyl group instead of a methoxybutyl group.

    Ethylbenzene: Contains an ethyl group instead of a methoxybutyl group.

    Anisole (Methoxybenzene): Has a methoxy group directly attached to the benzene ring.

Uniqueness

(4-Methoxybutyl)benzene is unique due to the presence of the methoxybutyl group, which imparts distinct chemical properties compared to simpler alkylbenzenes

Properties

CAS No.

10473-01-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-methoxybutylbenzene

InChI

InChI=1S/C11H16O/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

MHSODUBDFPJKSL-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC=CC=C1

Origin of Product

United States

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